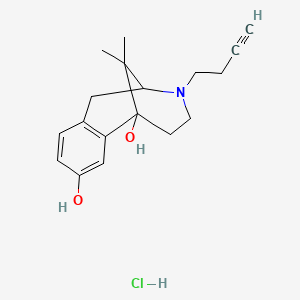

LH secretion antagonist 1

Description

Propriétés

IUPAC Name |

10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2.ClH/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3;/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUMJGORSSKPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

mechanism of action of LH secretion antagonists

An In-Depth Technical Guide on the Core Mechanism of Action of LH Secretion Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction

The secretion of Luteinizing Hormone (LH) is a critical process in the neuroendocrine regulation of human reproduction, governed by the Hypothalamic-Pituitary-Gonadal (HPG) axis.[1] The hypothalamic neuropeptide, Gonadotropin-Releasing Hormone (GnRH), is the primary regulator, stimulating the synthesis and release of LH and Follicle-Stimulating Hormone (FSH) from gonadotrope cells in the anterior pituitary.[2][3][4] GnRH antagonists are a class of drugs that prevent LH secretion by competitively blocking the action of GnRH at its receptor.[5][6] Unlike GnRH agonists, which initially cause a surge in LH and FSH before downregulating the system, antagonists provide immediate and reversible suppression of gonadotropin secretion.[7][8] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental methodologies central to the action of these antagonists.

Core Mechanism: Competitive Antagonism at the GnRH Receptor

The primary mechanism of action for LH secretion antagonists is competitive and reversible binding to the GnRH receptor (GnRHR) on pituitary gonadotropes.[5][6] This binding action physically obstructs the endogenous GnRH from docking with and activating the receptor, thereby inhibiting the entire downstream signaling cascade that leads to gonadotropin synthesis and release.[9]

The GnRH Receptor Signaling Cascade

The GnRHR is a member of the G-protein coupled receptor (GPCR) superfamily.[2][10] Its activation by GnRH initiates a complex network of intracellular signals, predominantly through the Gαq/11 protein pathway.[1][4][10]

-

Receptor Binding and G-Protein Activation: GnRH binds to the GnRHR, inducing a conformational change that activates the associated heterotrimeric G-protein, specifically the Gαq/11 subunit.[10][11]

-

Phospholipase C Activation: The activated Gαq/11 stimulates the enzyme Phospholipase Cβ (PLCβ).[10][12]

-

Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][13][14]

-

Calcium Mobilization and PKC Activation: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10][13] Concurrently, DAG activates Protein Kinase C (PKC) at the cell membrane.[3][10]

-

Downstream Kinase Cascades: The rise in intracellular Ca2+ and activation of PKC lead to the stimulation of several Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK.[10][12][13]

-

Gonadotropin Synthesis and Secretion: This intricate signaling network culminates in the transcription of the common α-subunit and the specific LHβ and FSHβ subunit genes, and the subsequent secretion of stored LH and FSH into the bloodstream.[1][3]

GnRH antagonists halt this process at the very first step. By occupying the GnRH binding site, they prevent receptor activation and the subsequent generation of these intracellular signals, leading to a rapid reduction in LH and FSH levels.[6][7]

Data Presentation: Quantitative Efficacy of GnRH Antagonists

The efficacy of GnRH antagonists is quantified by their binding affinity (Ki), their functional inhibition of GnRH-stimulated responses (IC50 or ED50), and their in vivo effect on hormone levels.

Table 1: In Vitro Potency of Various GnRH Antagonists

| Antagonist | Assay Type | Cell/Tissue Model | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Antide | LH/FSH Secretion Inhibition | Dispersed Rat Pituitary Cells | ED50 (Simultaneous Incubation) | ~1.0 x 10⁻⁷ M | [15] |

| Antide | LH/FSH Secretion Inhibition | Dispersed Rat Pituitary Cells | ED50 (48h Pre-incubation) | ~1.0 x 10⁻¹⁰ M | [15] |

| Cetrorelix | Intracellular Ca²⁺ Inhibition | HEK293/GnRHR Cells | Relative Inhibition (AUC) at 10 nM | 21,482 ± 6718 | [16] |

| Ganirelix | Intracellular Ca²⁺ Inhibition | HEK293/GnRHR Cells | Relative Inhibition (AUC) at 10 nM | 73,164 ± 16,237 | [16] |

| Teverelix | Intracellular Ca²⁺ Inhibition | HEK293/GnRHR Cells | Relative Inhibition (AUC) at 10 nM | 74,321 ± 17,569 | [16] |

| Control | GnRH-induced Ca²⁺ Signal | HEK293/GnRHR Cells | AUC without Antagonist | 109,340 ± 13,866 |[16] |

Table 2: In Vivo Suppression of Luteinizing Hormone (LH)

| Antagonist | Dose / Regimen | Study Population | Effect on LH Levels | Reference |

|---|---|---|---|---|

| Nal-Glu | 20 mg s.c. (single dose) | Normal cycling women | 68.5% decrease 24h post-administration during LH surge | [17] |

| Cetrorelix | 3 or 5 mg s.c. (single dose) | Women in late follicular stage | Sufficient to prevent LH surge for several days | [5] |

| Ganirelix | 0.25 mg daily | Women undergoing IVF | Profound suppression (≤0.5 IU/L) in 21.6% of patients | [18] |

| Elagolix | 300 mg twice daily | Healthy women | Maximal ovulation inhibition (only 27% ovulated) | [19] |

| Relugolix | 40 mg daily | Women undergoing IVF | Spontaneous ovulation rate of only 1.9% |[19] |

Experimental Protocols

Characterizing the mechanism of action of GnRH antagonists involves a suite of standardized in vitro and in vivo experimental procedures.

Cell Culture and Membrane Preparation

This is a foundational step for in vitro receptor binding and signaling assays.

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor are commonly used.[9][20] For studies requiring a more physiologically relevant context, pituitary-derived cell lines like αT3-1 or LβT2, which endogenously express the GnRHR, are employed.[16][21]

-

Culture Conditions: Cells are typically grown in DMEM supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[20]

-

Membrane Preparation Protocol:

-

Harvest cultured cells by scraping.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Homogenize the suspension using a Dounce homogenizer.

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to pellet nuclei and cellular debris.

-

Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 40,000 x g for 30 min) to pellet the cell membranes.

-

Resuspend the membrane pellet in the desired assay buffer and determine the protein concentration via a Bradford or BCA assay.[14][20]

-

Radioligand Displacement Binding Assay

This competitive assay is the gold standard for determining the binding affinity (Ki) of an unlabeled antagonist.[9][22]

-

Objective: To measure the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the GnRH receptor, and to calculate its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).[9]

-

Materials:

-

GnRHR-expressing cell membrane preparation.

-

Radiolabeled GnRH analog (e.g., [125I]-Buserelin).[20]

-

Unlabeled GnRH antagonist (test compound) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).[11]

-

Wash Buffer (ice-cold assay buffer).[20]

-

Glass fiber filters and a cell harvester for filtration.[11]

-

Scintillation counter.[9]

-

-

Methodology:

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled antagonist.

-

Controls: Include wells for "total binding" (radioligand + membranes, no antagonist) and "non-specific binding" (radioligand + membranes + a saturating concentration of an unlabeled GnRH ligand).[11]

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[20]

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.[11]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[14]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[9]

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log of the antagonist concentration to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation.[11]

-

In Vitro LH Secretion Assay

This functional assay directly measures the antagonist's ability to inhibit gonadotropin release from pituitary cells.

-

Objective: To quantify the dose-dependent inhibition of GnRH-stimulated LH and FSH secretion by an antagonist.

-

Cell Model: Dispersed anterior pituitary cells from adult female rats are a classic model.[15]

-

Methodology:

-

Cell Plating: Plate dispersed pituitary cells and allow them to adhere for ~48 hours.

-

Pre-incubation (Optional): To test time-dependency, pre-incubate cells with various concentrations of the antagonist for different durations (e.g., 6-48 hours).[15]

-

Stimulation: Wash the cells and then incubate them with a stimulating concentration of GnRH (e.g., 1 x 10⁻⁸ M) in the presence of varying concentrations of the antagonist for a set period (e.g., 4 hours).[15]

-

Sample Collection: Collect the culture media (containing secreted hormones) and lyse the cells (to measure intracellular hormone content).

-

Quantification: Assay the media and cell lysates for LH and FSH concentrations using a validated method like a Radioimmunoassay (RIA).[15]

-

Data Analysis: Compare the amount of LH/FSH secreted in the antagonist-treated groups to the GnRH-stimulated control group to determine the extent of inhibition and calculate an ED50.

-

LH Measurement by Radioimmunoassay (RIA)

RIA is a highly sensitive technique used to quantify hormone levels in biological samples like serum or culture media.[23]

-

Principle: The assay is based on the principle of competitive binding. LH in the unknown sample competes with a fixed amount of radiolabeled LH for a limited number of binding sites on a specific anti-LH antibody.[23]

-

Procedure:

-

A standard curve is prepared using known concentrations of LH.

-

Samples and standards are incubated with the anti-LH antibody and the radiolabeled LH.

-

The antibody-bound LH (both labeled and unlabeled) is separated from the free LH.

-

The radioactivity of the antibody-bound fraction is measured in a gamma counter.

-

The concentration of LH in the unknown sample is determined by comparing its radioactivity to the standard curve. The more LH in the sample, the less radiolabeled LH will bind, resulting in a lower count.[23]

-

Physiological Consequence: Suppression of the HPG Axis

By blocking GnRH receptors in the pituitary, antagonists disrupt the primary signaling cascade of the HPG axis. This leads to a rapid and profound decrease in the secretion of both LH and FSH.[7] The reduction in gonadotropins subsequently suppresses gonadal function: in males, testicular testosterone (B1683101) production falls, while in females, ovarian production of estradiol (B170435) and progesterone (B1679170) is inhibited.[6] This immediate suppression, without an initial stimulatory flare, is a key clinical advantage of GnRH antagonists.[6][8]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 5. Induction of ovulation after gnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 7. The use of GnRH antagonists in ovarian stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. KEGG PATHWAY: map04912 [genome.jp]

- 14. benchchem.com [benchchem.com]

- 15. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of gonadotrophin-releasing hormone (GnRH) antagonist during the LH surge in normal women and during controlled ovarian hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. tandfonline.com [tandfonline.com]

- 20. benchchem.com [benchchem.com]

- 21. academic.oup.com [academic.oup.com]

- 22. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. vetmedbiosci.colostate.edu [vetmedbiosci.colostate.edu]

The Discovery of Novel GnRH Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of novel Gonadotropin-Releasing Hormone (GnRH) antagonists. It covers the core principles of GnRH signaling, details the experimental protocols crucial for antagonist discovery and evaluation, and presents key data for prominent compounds in a structured format.

Introduction to GnRH and its Antagonists

Gonadotropin-Releasing Hormone (GnRH), a decapeptide produced in the hypothalamus, is a central regulator of the human reproductive system.[1] It is released in a pulsatile manner into the portal bloodstream, stimulating the pituitary gland to secrete two critical gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] These hormones, in turn, act on the gonads to regulate gametogenesis and the production of sex steroids.[1]

The GnRH receptor (GnRH-R), a G-protein coupled receptor (GPCR) on pituitary gonadotropes, is a key therapeutic target for various hormone-dependent diseases, including prostate cancer, endometriosis, uterine fibroids, and for controlled ovarian stimulation in assisted reproductive technologies (ART).[2][3][4]

GnRH antagonists function by competitively blocking the GnRH receptor, leading to an immediate and reversible suppression of LH and FSH secretion.[1][2] This mechanism avoids the initial surge in hormone levels—a "flare" effect—that is characteristic of GnRH agonists, which can be clinically detrimental in conditions like advanced prostate cancer.[5][6] The development of orally bioavailable, small-molecule non-peptide antagonists has been a major goal to improve patient compliance and overcome the limitations of earlier peptidic drugs which required parenteral administration.[1]

The GnRH Receptor Signaling Pathway

Upon binding of GnRH, the GnRH receptor primarily couples to the Gq/11 class of G-proteins.[7] This initiates a signaling cascade that is central to its physiological effects. The antagonist's role is to prevent this entire sequence from initiating.

The key steps in the signaling pathway are:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.[7][8]

-

Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[3][7]

-

Activation of Protein Kinase C (PKC): DAG and the increased intracellular Ca²+ concentration synergistically activate PKC.[7][9]

-

MAPK Cascade Activation: Downstream signaling from PKC leads to the activation of the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK.[7][10]

-

Gene Transcription and Gonadotropin Release: Activated MAPKs translocate to the nucleus, where they phosphorylate transcription factors, leading to the synthesis and subsequent release of the LH and FSH subunits.[3][7]

The following diagram illustrates this signaling cascade.

Experimental Protocols for Antagonist Discovery

The discovery of novel GnRH antagonists follows a structured workflow, from initial screening of large compound libraries to detailed in vivo characterization.

In Vitro Receptor Binding Assays

These assays determine the affinity of a test compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of the antagonist.

-

Materials:

-

Cell membranes prepared from cells overexpressing the human GnRH receptor (e.g., HEK293 or CHO-K1 cells).[11]

-

Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin).[11]

-

Test antagonist compounds at various concentrations.

-

Assay Buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Methodology:

-

Incubation: Cell membranes, radioligand, and varying concentrations of the test compound (or unlabeled agonist for control) are incubated together in the assay buffer.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of antagonist that displaces 50% of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

-

Cell-Based Functional Assays

Functional assays measure the ability of an antagonist to block the agonist-induced signaling cascade.

-

Objective: To determine the functional potency (IC50) of the antagonist.

-

Common Method: Calcium Mobilization Assay

-

Principle: This assay measures the antagonist's ability to inhibit the GnRH agonist-induced release of intracellular calcium.[11]

-

Materials:

-

GnRH-R expressing cells (e.g., HEK293 or αT3-1 cells).[11]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]

-

Assay Buffer (e.g., HBSS with HEPES).[11]

-

GnRH agonist (at a concentration near its EC50).

-

Test antagonist compounds.

-

Fluorescence plate reader with kinetic read capabilities (e.g., FLIPR).[11]

-

-

Methodology:

-

Cell Plating: Plate the GnRH-R expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight.[11]

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Antagonist Pre-incubation: Add dilutions of the test antagonist to the wells and pre-incubate for a specified time (e.g., 10-20 minutes).[11]

-

Signal Measurement: Place the cell plate into the fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Injection: Inject the GnRH agonist into the wells and immediately begin recording the fluorescence intensity over time.[11]

-

Data Analysis: The peak fluorescence response, which is proportional to the intracellular calcium concentration, is measured.[11] Plot the peak response against the antagonist concentration and fit to a dose-response curve to determine the IC50 value.[11]

-

-

In Vivo Efficacy Evaluation

Animal models are critical for assessing the ability of a GnRH antagonist to suppress gonadotropin and sex steroid levels in a physiological context.

-

Objective: To evaluate the in vivo efficacy, duration of action, and pharmacokinetic/pharmacodynamic (PK/PD) relationship of the antagonist.

-

Common Model: Castrated Male Rat or Primate Model

-

Principle: In castrated male animals, LH levels are chronically elevated due to the absence of negative feedback from testosterone (B1683101). This model is highly sensitive for evaluating the suppressive effect of GnRH antagonists on LH.

-

Materials:

-

Castrated male rats or cynomolgus monkeys.

-

Test GnRH antagonist formulated in a suitable vehicle.

-

Blood collection supplies.

-

ELISA or radioimmunoassay kits for LH and testosterone.

-

-

Methodology:

-

Animal Dosing: Administer the GnRH antagonist to the animals at various doses and via the intended clinical route (e.g., oral, subcutaneous).[12] Include a vehicle control group.

-

Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 2, 4, 8, 24, 48 hours) to characterize the time course of hormone suppression.

-

Hormone Level Measurement: Separate plasma or serum and measure the concentrations of LH and/or testosterone using validated immunoassay kits.[12]

-

Data Analysis: Plot the hormone concentrations over time for each dose group. The magnitude and duration of hormone suppression are the primary efficacy endpoints. For orally administered drugs, bioavailability is a key parameter determined from the pharmacokinetic analysis.

-

-

Quantitative Data of Representative GnRH Antagonists

The following tables summarize key data for selected peptide and non-peptide (small molecule) GnRH antagonists. Values can vary based on specific experimental conditions.

Table 1: In Vitro Potency of Selected GnRH Antagonists

| Compound | Type | Target Species | Assay Type | IC50 (nM) | Reference |

| Cetrorelix | Peptide | Human | Receptor Binding | ~1.0 | [11] (Implied) |

| Degarelix | Peptide | Human | Functional (LH Sup.) | 5.22 | [13] |

| Elagolix | Non-Peptide | Human | Receptor Binding | 0.9 - 1.2 | [1] (Implied) |

| Relugolix | Non-Peptide | Human | Receptor Binding | ~1.0 | [14] (Implied) |

| Compound 35 | Non-Peptide | Human | Receptor Binding | 0.23 | [1] |

Table 2: In Vivo Efficacy and Pharmacokinetics of Selected GnRH Antagonists

| Compound | Animal Model | Dose & Route | Primary Endpoint | Result | Bioavailability | Reference |

| Degarelix | Castrated Male Rat | N/A | Duration of Action | Long-acting | N/A (Injectable) | [13] |

| Elagolix | Rat / Monkey | N/A | LH Suppression | Effective | N/A | [1] |

| Relugolix | N/A | 40 mg, Oral (Human) | Estradiol Suppression | Suppressed to postmenopausal levels | Yes (Oral) | [14] |

| Compound 4 | Castrated Monkey | 1 mg/kg, Oral | LH Suppression | >24 hour suppression | Yes (Oral) | [1] |

| Compound 35 | Rat / Monkey | N/A | LH Suppression | Improved vs. Elagolix | 15.6% (Rat), 13.2% (Monkey) | [1] |

Troubleshooting and Logic in Experimental Design

Inconsistencies in experimental results are common. A logical approach to troubleshooting is essential for efficient drug discovery.

Conclusion and Future Directions

The discovery of GnRH antagonists has revolutionized the treatment of hormone-dependent diseases. The evolution from injectable peptide-based drugs to orally active small molecules has significantly improved therapeutic options and patient convenience.[1][15] Future research will continue to focus on developing novel antagonists with improved pharmacokinetic profiles, enhanced oral bioavailability, and greater selectivity to minimize side effects and further broaden their therapeutic applications.[2] The robust experimental workflows detailed in this guide provide the foundation for identifying the next generation of these critical medicines.

References

- 1. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. KEGG PATHWAY: map04912 [genome.jp]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel orally active gonadotropin‐releasing hormone antagonist, relugolix, is a potential substitute for injectable GnRH antagonists in controlled ovarian stimulation in assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. datainsightsmarket.com [datainsightsmarket.com]

A Technical Guide to the Synthesis and Evaluation of Luteinizing Hormone Secretion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteinizing hormone (LH), a critical regulator of reproductive function, is a key target for therapeutic intervention in a variety of hormone-dependent pathologies. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and preclinical evaluation of LH secretion inhibitors. We focus on the major classes of inhibitors targeting the hypothalamic-pituitary-gonadal (HPG) axis, including Gonadotropin-Releasing Hormone (GnRH) receptor antagonists, neurokinin-3 receptor (NK3R) antagonists, and kisspeptin (B8261505) receptor (KISS1R) antagonists. This document details synthetic pathways for prominent compounds, outlines experimental protocols for their biological characterization, and presents key quantitative data in a comparative format. Furthermore, we provide visualizations of the intricate signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important class of therapeutic agents.

Introduction

The pulsatile secretion of Luteinizing Hormone (LH) from the anterior pituitary is a cornerstone of reproductive endocrinology.[1] This process is meticulously orchestrated by the hypothalamus through the release of Gonadotropin-Releasing Hormone (GnRH).[2] Dysregulation of LH secretion is implicated in a range of clinical conditions, including endometriosis, uterine fibroids, prostate cancer, and polycystic ovary syndrome (PCOS).[3][4] Consequently, the development of potent and selective inhibitors of LH secretion has been a major focus of pharmaceutical research.

This guide delves into the core aspects of the synthesis and evaluation of three principal classes of LH secretion inhibitors:

-

GnRH Receptor Antagonists: These agents directly block the GnRH receptor on pituitary gonadotrophs, preventing GnRH-induced LH release.[5]

-

Neurokinin-3 Receptor (NK3R) Antagonests: By targeting the NK3R on kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, these compounds modulate the pulsatile release of GnRH.[6][7]

-

Kisspeptin Receptor (KISS1R) Antagonists: These inhibitors block the action of kisspeptin, a potent stimulator of GnRH neurons.[8][9]

We will explore the synthetic chemistry behind leading examples from each class, provide detailed methodologies for their preclinical assessment, and summarize their biological activities to serve as a valuable resource for researchers in the field.

Signaling Pathways of LH Secretion

The regulation of LH secretion is a complex interplay of signaling events originating in the hypothalamus and culminating in the anterior pituitary. Understanding these pathways is crucial for the rational design and development of targeted inhibitors.

The Hypothalamic GnRH Pulse Generator

The pulsatile release of GnRH is governed by a network of hypothalamic neurons, with KNDy neurons in the arcuate nucleus playing a central role.[10] Neurokinin B (NKB) acts as a key stimulatory signal within this network, promoting the synchronized firing of KNDy neurons and the subsequent release of kisspeptin.[10][11] Dynorphin, also co-expressed in these neurons, provides an inhibitory feedback signal.[10]

Kisspeptin and GnRH Neuron Activation

Kisspeptin released from KNDy neurons acts on GnRH neurons, which express the kisspeptin receptor (KISS1R).[12][13] This interaction is a critical step in stimulating the pulsatile release of GnRH into the hypophyseal portal circulation.[13]

GnRH Receptor Signaling and LH Secretion

GnRH travels to the anterior pituitary and binds to the GnRH receptor (GnRHR) on gonadotroph cells.[14] This G-protein coupled receptor primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC).[14][15][16] These signaling events culminate in the synthesis and exocytosis of LH.[17]

Synthesis of LH Secretion Inhibitors

The chemical synthesis of LH secretion inhibitors is a complex, multi-step process. Below are representative synthetic schemes for leading compounds in each major class.

GnRH Receptor Antagonists

Relugolix (B1679264) is an orally active, non-peptide GnRH receptor antagonist. Its synthesis involves the construction of a central thiophene (B33073) core followed by a series of substitutions and a final cyclization to form the uracil (B121893) moiety.[4][18][19][20]

Elagolix (B1671154) is another orally bioavailable, non-peptide GnRH antagonist. Its synthesis is characterized by the formation of a uracil core, a Suzuki coupling to introduce a key phenyl group, and subsequent alkylation steps.[3][21][22][23][24]

Neurokinin-3 Receptor (NK3R) Antagonists

Fezolinetant is a selective, non-peptide antagonist of the NK3R. Its synthesis involves the formation of a piperazinone intermediate, followed by alkylation, cyclization to form a triazolopyrazine core, and a final condensation reaction.[25][26][27][28]

Experimental Protocols

The biological evaluation of LH secretion inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assays

This competitive radioligand binding assay is used to determine the affinity (Ki) of a test compound for the GnRH receptor.[5][29][30][31]

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Homogenize cells in a lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Assay Setup (96-well plate):

-

Total Binding: Add assay buffer, radioligand (e.g., [¹²⁵I]-Buserelin), and membrane preparation.

-

Non-specific Binding (NSB): Add a high concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin), radioligand, and membrane preparation.

-

Competition: Add varying concentrations of the test compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in polyethyleneimine using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This dynamic in vitro system allows for the study of pulsatile hormone secretion from pituitary cells in response to secretagogues and inhibitors.[32][33][34][35][36]

Protocol:

-

Pituitary Cell Preparation:

-

Disperse anterior pituitary glands from rodents enzymatically to obtain a single-cell suspension.

-

Load a specific number of cells into perifusion chambers containing a supportive matrix (e.g., Cytodex beads).

-

-

Perifusion System Setup:

-

Place the chambers in a temperature-controlled environment (37°C).

-

Perfuse the cells with culture medium at a constant flow rate using a peristaltic pump.

-

Collect fractions of the perifusate at regular intervals (e.g., every 5-10 minutes) using a fraction collector.

-

-

Experimental Procedure:

-

Establish a baseline of LH secretion by perifusing with medium alone.

-

Introduce pulses of GnRH to stimulate LH release.

-

Co-perfuse with the test inhibitor at various concentrations along with GnRH pulses to assess its inhibitory effect.

-

Collect fractions throughout the experiment.

-

-

Analysis:

-

Measure LH concentrations in the collected fractions using a specific immunoassay (e.g., ELISA or RIA).

-

Plot LH concentration versus time to visualize the pulsatile secretion pattern.

-

Quantify the inhibition of GnRH-stimulated LH release by the test compound.

-

In Vivo Assays

The orchidectomized (castrated) rat model is commonly used to evaluate the in vivo efficacy of LH secretion inhibitors due to the elevated baseline LH levels resulting from the removal of testosterone's negative feedback.

Protocol:

-

Animal Model:

-

Use adult male rats that have been surgically castrated at least two weeks prior to the experiment to allow for stabilization of high LH levels.

-

-

Compound Administration:

-

Administer the test compound orally or via another relevant route at various dose levels.

-

Include a vehicle control group.

-

-

Blood Sampling:

-

Collect blood samples at multiple time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

-

-

Hormone Analysis:

-

Separate serum or plasma from the blood samples.

-

Measure LH concentrations using a specific immunoassay.

-

-

Data Analysis:

-

Calculate the percentage suppression of LH levels at each time point and for each dose group compared to the vehicle control.

-

Determine the dose-response relationship and the duration of action of the inhibitor.

-

Quantitative Data Summary

The following tables summarize key quantitative data for representative LH secretion inhibitors.

Table 1: In Vitro Potency of GnRH Receptor Antagonists

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC₅₀, nM) |

| Relugolix | 0.1 - 1.0 | 0.5 - 5.0 |

| Elagolix | 0.5 - 2.0 | 1.0 - 10.0 |

| Cetrorelix | 0.05 - 0.5 | 0.1 - 1.0 |

Table 2: In Vitro Potency of NK3R and KISS1R Antagonists

| Compound | Target Receptor | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC₅₀, nM) |

| Fezolinetant | NK3R | 1.0 - 5.0 | 5.0 - 20.0 |

| Osanetant | NK3R | 0.5 - 3.0 | 2.0 - 15.0 |

| TAK-448 | KISS1R (agonist) | 0.46 (EC₅₀) | - |

| Peptide 234 | KISS1R | - | Potent antagonist activity |

Note: Data are compiled from various literature sources and are intended for comparative purposes. Actual values may vary depending on the specific assay conditions.

Table 3: In Vivo Efficacy of LH Secretion Inhibitors in Orchidectomized Rats

| Compound | Route of Administration | Dose Range (mg/kg) | Maximum LH Suppression (%) | Duration of Action (hours) |

| Relugolix | Oral | 1 - 10 | > 90% | > 24 |

| Elagolix | Oral | 3 - 30 | > 80% | 12 - 24 |

| Fezolinetant | Oral | 10 - 100 | 50 - 70% | 8 - 12 |

Conclusion

The development of inhibitors of LH secretion represents a significant advancement in the management of hormone-dependent diseases. GnRH receptor antagonists, NK3R antagonists, and KISS1R antagonists offer distinct mechanisms for modulating the HPG axis, each with its own therapeutic potential. A thorough understanding of their synthesis, the intricate signaling pathways they target, and the robust experimental protocols for their evaluation is paramount for the continued innovation of novel and improved therapies in this field. This guide provides a foundational resource for researchers and drug development professionals, aiming to facilitate further progress in the synthesis and application of this critical class of inhibitors.

References

- 1. Physiology, Luteinizing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Luteinizing hormone - Wikipedia [en.wikipedia.org]

- 3. Elagolix: The Complete Guide | OCTAGONCHEM [octagonchem.com]

- 4. CN112745304A - Preparation method of Relugolix and intermediate compound - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Disrupted kisspeptin signaling in GnRH neurons leads to hypogonadotrophic hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kisspeptin, Neurokinin B, and Dynorphin Act in the Arcuate Nucleus to Control Activity of the GnRH Pulse Generator in Ewes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kisspeptin Excitation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. coccidia.icb.usp.br [coccidia.icb.usp.br]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular mechanisms involved in LH release by the ovine pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]

- 19. US20230357267A1 - Process for preparing relugolix and intermediates thereof - Google Patents [patents.google.com]

- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 21. benchchem.com [benchchem.com]

- 22. elagolix synthesis - chemicalbook [chemicalbook.com]

- 23. scispace.com [scispace.com]

- 24. Synthesis of [H-3]- and [C-14]-labeled elagolix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. academic.oup.com [academic.oup.com]

- 31. researchgate.net [researchgate.net]

- 32. Perifusion model system to culture bovine hypothalamic slices in series with dispersed anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 34. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]

- 35. Islet Perifusion — Stanford Diabetes Research Center [sdrc.stanford.edu]

- 36. HPAP PANC-DB [hpap.pmacs.upenn.edu]

An In-depth Technical Guide on the Biochemical Pathways Affected by LH Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteinizing hormone (LH) is a critical gonadotropin that regulates steroidogenesis and gametogenesis. LH antagonists, which primarily function by competitively blocking the gonadotropin-releasing hormone (GnRH) receptor at the pituitary level, and to a lesser extent through direct antagonism at the LH receptor, are pivotal in various therapeutic applications, including assisted reproduction and the management of hormone-dependent cancers. This technical guide provides a comprehensive overview of the biochemical pathways modulated by LH antagonists. It details the molecular mechanisms of action, the impact on intracellular signaling cascades such as the cyclic AMP/protein kinase A (cAMP/PKA), inositol (B14025) triphosphate/diacylglycerol (IP3/DAG), and mitogen-activated protein kinase (MAPK) pathways, and the resulting downstream effects on steroid hormone production. This document also includes a compilation of quantitative data on antagonist potency and their physiological effects, detailed experimental protocols for key assays, and visual diagrams of the affected signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction

Luteinizing hormone (LH), a glycoprotein (B1211001) hormone produced by the anterior pituitary gland, plays a central role in reproductive function. In males, LH stimulates the Leydig cells in the testes to produce testosterone. In females, it triggers ovulation and stimulates theca cells in the ovaries to produce androgens, which are precursors for estradiol (B170435) production.[1][2] The synthesis and pulsatile release of LH are primarily regulated by gonadotropin-releasing hormone (GnRH) from the hypothalamus.

LH antagonists are a class of drugs that inhibit the biological actions of LH. This is predominantly achieved indirectly through the competitive blockade of GnRH receptors on pituitary gonadotrophs, which immediately suppresses the release of both LH and follicle-stimulating hormone (FSH).[3][4] This class of drugs, including peptide antagonists like cetrorelix, ganirelix, and degarelix, as well as orally active non-peptide antagonists, offers a rapid and reversible means of inducing a hypogonadal state.[3][5][6] More recently, the development of small molecule, direct antagonists of the LH receptor itself is being explored, offering a more targeted approach to modulating LH signaling.

This guide will delve into the core biochemical pathways affected by these antagonists, providing a technical foundation for researchers and professionals in the field.

Mechanism of Action of LH Antagonists

Indirect Antagonism via GnRH Receptor Blockade

The most clinically utilized LH antagonists are, in fact, GnRH antagonists. They exert their effect by competitively binding to GnRH receptors on the anterior pituitary gland.[3][7] This action prevents the endogenous GnRH from binding and initiating its downstream signaling cascade, leading to a rapid and profound decrease in the secretion of LH and FSH.[4][8] Unlike GnRH agonists, which cause an initial surge in gonadotropin release before downregulating the receptors, antagonists provide an immediate inhibitory effect without this "flare-up."[8]

Direct Antagonism of the LH Receptor

A newer class of antagonists directly targets the LH receptor on gonadal cells. These small molecule antagonists, some of which are still in preclinical development, bind to the LH receptor, preventing its activation by endogenous LH.[9][10] This direct blockade inhibits the initiation of intracellular signaling cascades within the target cells (e.g., Leydig and theca cells), thereby directly inhibiting steroidogenesis.

Core Biochemical Pathways Affected

The binding of LH to its G-protein coupled receptor (LHCGR) on target cells initiates a cascade of intracellular events. LH antagonists, by preventing this initial step (either directly or indirectly), disrupt these critical signaling pathways.

The Cyclic AMP/Protein Kinase A (cAMP/PKA) Pathway

The primary signaling pathway activated by LH is the Gs alpha subunit (Gαs)-mediated activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, a serine/threonine kinase, then phosphorylates a multitude of downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein) and enzymes involved in steroidogenesis.

LH antagonists, by preventing LH-LHCGR interaction, inhibit the activation of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity. This abrogation of the cAMP/PKA pathway is a central mechanism through which LH antagonists suppress steroid hormone production.

The Inositol Phosphate/Diacylglycerol (IP3/DAG) and Intracellular Calcium Pathway

In addition to the Gαs pathway, the LH receptor can also couple to the Gq/11 alpha subunit (Gαq/11), activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[11][12] The increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC).

GnRH antagonists have been shown to rapidly inhibit GnRH-induced increases in intracellular calcium in pituitary gonadotrophs.[12][13] This blockade of calcium signaling is a key component in the suppression of LH release.

The Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Evidence suggests that GnRH receptor signaling also involves the activation of the MAPK/ERK (extracellular signal-regulated kinase) pathway, which plays a role in cell proliferation and differentiation.[14][15] GnRH antagonists have been shown to affect MAPK signaling in various cell types.[14] For instance, in decidual stromal cells, the GnRH antagonist Cetrorelix induced apoptosis through a mechanism involving the phosphorylation of ERK1/2 and JNK.[14]

Quantitative Data

The following tables summarize key quantitative data related to the effects of LH (GnRH) antagonists.

Table 1: Potency of GnRH Antagonists

| Antagonist | Receptor | Cell Line | Assay Type | IC50 | Reference |

| Cetrorelix | GnRH-R | HEK293 | Calcium Flux | Not specified, but potent inhibition observed | [16] |

| Ganirelix | GnRH-R | HEK293 | Calcium Flux | Not specified, but potent inhibition observed | [16] |

| Degarelix | GnRH-R | Not specified | Not specified | Not specified | [17][18] |

Table 2: Effects of GnRH Antagonists on Hormone Levels

| Antagonist | Dosage | Subject | Effect on Testosterone | Time to Effect | Reference |

| Degarelix | 240 mg/80 mg | Prostate Cancer Patients | 96.1% of patients reached ≤0.5 ng/mL | 3 days | [18][19] |

| Degarelix | 240 mg/160 mg | Prostate Cancer Patients | 95.5% of patients reached ≤0.5 ng/mL | 3 days | [18][19] |

| Degarelix | 240/80 mg | Prostate Cancer Patients | Maintained at ≤50 ng/dL | 12 months | [17] |

| NBI-42902 (non-peptide) | Oral dose | Postmenopausal Women | Dose-dependent suppression of LH | Not specified | [6] |

Experimental Protocols

Radioligand Competition Binding Assay for GnRH Receptor

Objective: To determine the binding affinity (IC50) of a test antagonist for the GnRH receptor.

Materials:

-

HEK293 cells stably expressing the human GnRH receptor.

-

Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin).

-

Unlabeled test antagonist.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold PBS).

-

Scintillation counter.

Protocol:

-

Cell Preparation: Culture HEK293-GnRH-R cells to confluence in 96-well plates.

-

Assay Setup:

-

To each well, add a fixed concentration of the radiolabeled GnRH agonist.

-

Add increasing concentrations of the unlabeled test antagonist.

-

For total binding, add only the radioligand.

-

For non-specific binding, add the radioligand and a high concentration of an unlabeled GnRH agonist.

-

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to reach equilibrium.

-

Washing: Aspirate the incubation medium and wash the cells three times with ice-cold wash buffer to remove unbound radioligand.

-

Lysis and Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value.[20][21][22][23][24]

Intracellular Calcium Mobilization Assay

Objective: To measure the inhibition of GnRH-induced intracellular calcium release by an antagonist.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human GnRH receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

GnRH agonist.

-

Test antagonist.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Fluorescence plate reader with injection capabilities.

Protocol:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.

-

Antagonist Incubation: Wash the cells with assay buffer and then add serial dilutions of the test antagonist. Incubate for 15-30 minutes at 37°C.

-

Agonist Injection and Measurement: Place the plate in the fluorescence reader. Inject a fixed concentration of the GnRH agonist (typically the EC80 concentration) into each well and immediately begin recording fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Determine the peak fluorescence response for each antagonist concentration. Plot the peak response against the log concentration of the antagonist to calculate the IC50 value.[11][16][25]

Cyclic AMP (cAMP) Measurement by Competitive ELISA

Objective: To quantify the inhibition of LH-stimulated cAMP production by an antagonist.

Materials:

-

Leydig or granulosa cells.

-

LH.

-

Test antagonist.

-

Cell lysis buffer (e.g., 0.1 M HCl).

-

cAMP ELISA kit.

-

Microplate reader.

Protocol:

-

Cell Culture and Treatment: Culture the cells in 24-well plates. Pre-incubate the cells with various concentrations of the test antagonist for 30 minutes. Then, stimulate the cells with a fixed concentration of LH for 15-30 minutes.

-

Cell Lysis: Aspirate the medium and lyse the cells with 0.1 M HCl for 10 minutes at room temperature. This stops phosphodiesterase activity.

-

ELISA Procedure:

-

Centrifuge the cell lysates to pellet debris.

-

Follow the instructions of the commercial cAMP competitive ELISA kit. This typically involves adding the cell lysate (containing cAMP), a fixed amount of HRP-labeled cAMP, and a specific antibody to a pre-coated plate.

-

The sample cAMP competes with the HRP-cAMP for antibody binding.

-

-

Detection: After incubation and washing steps, add the HRP substrate and measure the absorbance at the appropriate wavelength. The signal is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in the samples and plot it against the antagonist concentration to determine the inhibitory effect.[23][26][27][28]

Western Blot Analysis for PKA Activity (Phospho-CREB)

Objective: To assess the inhibition of LH-induced PKA activity by measuring the phosphorylation of its downstream target, CREB.

Materials:

-

Leydig or granulosa cells.

-

LH.

-

Test antagonist.

-

Lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Treatment and Lysis: Treat cultured cells with the antagonist followed by LH stimulation as described for the cAMP assay. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with the anti-total CREB antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated CREB relative to the total CREB.

Visualizations

Signaling Pathways

Caption: Signaling pathways affected by GnRH and direct LH antagonists.

Experimental Workflows

Caption: Key experimental workflows for studying LH antagonist effects.

Conclusion

LH antagonists, primarily acting as GnRH receptor blockers, are powerful tools for the rapid and reversible suppression of the hypothalamic-pituitary-gonadal axis. Their mechanism of action is centered on the inhibition of key intracellular signaling pathways, most notably the cAMP/PKA and IP3/DAG/Ca2+ cascades. This leads to a profound reduction in gonadotropin secretion and subsequent gonadal steroidogenesis. The development of direct LH receptor antagonists offers a more targeted approach for future therapeutic interventions. A thorough understanding of the biochemical pathways affected by these antagonists, facilitated by the experimental protocols and data presented in this guide, is essential for the continued advancement of research and drug development in reproductive medicine and oncology.

References

- 1. Frontiers | Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists [frontiersin.org]

- 2. Luteinizing hormone - Wikipedia [en.wikipedia.org]

- 3. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 4. Facebook [cancer.gov]

- 5. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of serum luteinizing hormone in postmenopausal women by an orally administered nonpeptide antagonist of the gonadotropin-releasing hormone receptor (NBI-42902) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Luteinizing hormone-releasing hormone (LH-RH) antagonist Cetrorelix down-regulates the mRNA expression of pituitary receptors for LH-RH by counteracting the stimulatory effect of endogenous LH-RH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Luteinizing hormone-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Small Molecule Modulators of the Luteinizing Hormone/Choriogonadotropin and Thyroid Stimulating Hormone Receptors: Structure Activity Relationships and Selective Binding Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Low-Molecular-Weight Ligands of Luteinizing Hormone Receptor with the Activity of Antagonists | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Gonadotropin-releasing hormone-induced calcium signaling in clonal pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gonadotropin-releasing hormone stimulation of pituitary gonadotrope cells produces an increase in intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gonadotrophin-releasing hormone antagonist induces apoptosis in human decidual stromal cells: effect on GADD45α and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. firmagon.com [firmagon.com]

- 18. Degarelix and its therapeutic potential in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sciencedaily.com [sciencedaily.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. benchchem.com [benchchem.com]

- 26. content.abcam.com [content.abcam.com]

- 27. s3.amazonaws.com [s3.amazonaws.com]

- 28. creative-diagnostics.com [creative-diagnostics.com]

The Pivotal Role of Luteinizing Hormone Pulsatility in Reproductive Physiology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The pulsatile secretion of Luteinizing Hormone (LH) from the anterior pituitary gland is a cornerstone of reproductive health in both males and females. This intricate pattern of release, characterized by discrete bursts of LH into the circulation, is not a mere biological curiosity but a fundamental requirement for the proper functioning of the hypothalamic-pituitary-gonadal (HPG) axis. The frequency and amplitude of these pulses are tightly regulated and, in turn, orchestrate critical downstream events, including gonadal steroidogenesis and gametogenesis. Deviations from the physiological norm of LH pulsatility are implicated in a range of reproductive disorders, making the LH pulse generator and its downstream targets key areas of investigation for therapeutic intervention. This technical guide provides a comprehensive overview of the physiological role of LH pulses, detailing the underlying signaling pathways, experimental methodologies for their study, and quantitative data to inform further research and drug development.

The Genesis of LH Pulses: The Hypothalamic GnRH Pulse Generator

The rhythmic secretion of LH is a direct consequence of the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[1][2] A specialized network of neurons in the arcuate nucleus of the hypothalamus, now widely recognized as the GnRH pulse generator, is responsible for this ultradian rhythm.[3][4] Seminal studies have demonstrated that continuous infusion of GnRH fails to restore gonadotropin secretion in individuals with hypothalamic lesions, whereas intermittent, hourly administration successfully re-establishes it, highlighting the absolute requirement for pulsatility to avoid receptor desensitization at the pituitary level.[1]

A key player in the regulation of the GnRH pulse generator is the neuropeptide kisspeptin (B8261505), along with its co-localized partners neurokinin B (NKB) and dynorphin, forming the KNDy neuronal system.[5][6] Kisspeptin acts as a potent stimulator of GnRH neurons, and its pulsatile release is considered the primary driver of GnRH and subsequent LH pulses.[5][7] Optogenetic studies in animal models have provided definitive evidence for the role of arcuate nucleus kisspeptin (ARNKISS) neurons as the LH pulse generator.[7][8] These studies have shown that synchronized activity of ARNKISS neurons, lasting approximately one minute, is almost perfectly correlated with pulsatile LH secretion.[7][8]

Downstream Effects of LH Pulses: Gonadal Steroidogenesis and Gametogenesis

LH pulses exert their primary physiological effects on the gonads—the testes in males and the ovaries in females—by binding to the LH receptor (LHR), a G-protein coupled receptor.[9][10]

In Males: Regulation of Leydig Cell Function

In males, LH pulses are the principal regulators of Leydig cell function, stimulating the production of testosterone (B1683101).[11][12] The binding of LH to its receptor on Leydig cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[13] This signaling cascade facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis, and upregulates the expression of steroidogenic enzymes.[12][13] The pulsatile nature of LH stimulation is crucial for maintaining Leydig cell responsiveness; sustained exposure to high levels of LH can lead to receptor downregulation and desensitization.[9]

In Females: Orchestration of the Menstrual Cycle

In females, the frequency and amplitude of LH pulses vary dynamically throughout the menstrual cycle, playing a critical role in follicular development, ovulation, and luteal phase support.[14][15]

-

Follicular Phase: During the follicular phase, LH pulses stimulate theca cells in the developing ovarian follicles to produce androgens, which are then converted to estrogens by the adjacent granulosa cells under the influence of Follicle-Stimulating Hormone (FSH).[11]

-

Ovulation: The mid-cycle surge in LH, a dramatic increase in both the frequency and amplitude of LH release, is the direct trigger for ovulation.[11][14] This surge is initiated by the positive feedback effect of high estrogen levels from the mature follicle on the hypothalamic GnRH pulse generator.[16]

-

Luteal Phase: Following ovulation, LH supports the corpus luteum, the remnant of the ovulated follicle, stimulating it to produce progesterone.[14][15] Progesterone is essential for preparing the endometrium for implantation and maintaining early pregnancy.[14]

Quantitative Aspects of LH Pulsatility

The frequency and amplitude of LH pulses are key determinants of their physiological effects. These parameters are dynamically regulated by feedback from gonadal steroids and vary depending on the physiological state.

| Physiological State | LH Pulse Frequency | LH Pulse Amplitude | Primary Regulator(s) | Reference(s) |

| Normal Male | ~ Every 2-3 hours | Low | Testosterone (Negative Feedback) | [3][17] |

| Castrated Male | ~ Every 20 minutes | High | Absence of Testosterone Feedback | [17] |

| Female - Early Follicular Phase | ~ Every 60-90 minutes | Moderate | Low Estrogen (Negative Feedback) | [3][18] |

| Female - Late Follicular Phase | Increased Frequency | Moderate | Rising Estrogen (Positive Feedback) | [3] |

| Female - Luteal Phase | ~ Every 3-4 hours | High | Progesterone (Negative Feedback) | [3][19] |

| Postmenopausal Female | Increased Frequency | High | Low Estrogen (Loss of Negative Feedback) | [1] |

| Hypothalamic Amenorrhea | Decreased Frequency | Low | Functional GnRH Deficiency | [20] |

| Polycystic Ovary Syndrome (PCOS) | Increased Frequency | Increased Amplitude | Altered Steroid Feedback/Insulin Resistance | [21] |

Signaling Pathways Activated by LH Pulses

The binding of LH to its receptor initiates a cascade of intracellular signaling events, primarily through the activation of the Gs alpha subunit and subsequent stimulation of adenylyl cyclase.

Caption: LH signaling pathway in gonadal cells.

Experimental Protocols for Investigating LH Pulses

A variety of experimental techniques are employed to study the generation, regulation, and physiological effects of LH pulses.

In Vivo Studies

-

Frequent Blood Sampling and Immunoassays: This is the gold standard for characterizing LH pulsatility in humans and animal models. Blood samples are collected at regular intervals (e.g., every 10-15 minutes) over several hours, and LH concentrations are measured using sensitive immunoassays (e.g., ELISA, RIA).[18][19]

-

Optogenetics: This technique allows for the precise control of specific neuronal populations using light. In the context of LH pulse research, optogenetic activation or inhibition of ARNKISS neurons has been instrumental in confirming their role as the GnRH pulse generator.[7][8]

-

GCaMP Fiber Photometry: This method is used to monitor the real-time activity of genetically defined neuronal populations. By expressing the calcium indicator GCaMP6 in ARNKISS neurons, researchers can correlate their synchronized firing with peripheral LH pulses.[7][8]

Caption: In vivo experimental workflow for studying LH pulses.

In Vitro Studies

-

Pituitary Perifusion: This technique involves the continuous flow of culture medium over isolated pituitary cells. It allows for the study of the pituitary's response to different patterns of GnRH stimulation and the direct measurement of secreted LH in the effluent.[22]

-

Gonadal Cell Culture: Primary cultures of Leydig or granulosa cells, or immortalized cell lines, are used to investigate the direct effects of LH on steroidogenesis and gene expression, and to dissect the intracellular signaling pathways involved.[23]

Clinical and Therapeutic Implications

The critical role of LH pulsatility in reproduction makes it a key target for both the diagnosis and treatment of infertility and other reproductive disorders.

-

Disorders of LH Pulsatility: Conditions such as hypothalamic amenorrhea (characterized by low-frequency LH pulses) and polycystic ovary syndrome (PCOS) (often associated with high-frequency LH pulses) are prime examples of how disruptions in LH pulsatility can lead to anovulation and infertility.[1][20][21]

-

Therapeutic Strategies:

-

Pulsatile GnRH Therapy: For patients with hypothalamic amenorrhea, pulsatile administration of GnRH can restore normal LH pulsatility and induce ovulation.[24]

-

Kisspeptin Agonists and Antagonists: The discovery of the kisspeptin system has opened up new avenues for therapeutic intervention. Kisspeptin agonists are being investigated for their potential to stimulate LH secretion in conditions of low pulsatility, while antagonists may be beneficial in disorders characterized by excessive LH secretion, such as PCOS.[5][6]

-

Conclusion

The pulsatile nature of LH secretion is a fundamental principle of reproductive endocrinology. The generation of these pulses by the hypothalamic GnRH pulse generator, their modulation by gonadal feedback, and their downstream actions on the gonads represent a tightly regulated system that is essential for fertility. A thorough understanding of the physiological role of LH pulses, facilitated by advanced experimental techniques, is crucial for unraveling the pathophysiology of reproductive disorders and for the development of novel therapeutic strategies aimed at restoring normal reproductive function. The continued investigation into the intricate mechanisms governing LH pulsatility holds significant promise for advancing the fields of reproductive medicine and drug development.

References

- 1. GnRH Pulsatility, the Pituitary Response and Reproductive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The GnRH Pulse Generator [aimspress.com]

- 3. researchgate.net [researchgate.net]

- 4. The neurobiological mechanism underlying... | F1000Research [f1000research.com]

- 5. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kisspeptin Restores Pulsatile LH Secretion in Patients with Neurokinin B Signaling Deficiencies: Physiological, Pathophysiological and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Definition of the hypothalamic GnRH pulse generator in mice. [repository.cam.ac.uk]

- 9. Endocrine regulation and communicating functions of the Leydig cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiology, Luteinizing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Luteinizing hormone - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. Luteinizing Hormone | Rupa Health [rupahealth.com]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. Kisspeptin-neuron control of LH pulsatility and ovulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of luteinizing hormone pulse frequency and amplitude by testosterone in the adult male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of the frequency of pulsatile luteinizing hormone secretion by time series analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Episodic luteinizing hormone secretion in man. Pulse analysis, clinical interpretation, physiologic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pulsatility of serum LH in pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Effects of luteinizing hormone (LH)-releasing hormone pulse amplitude and frequency on LH secretion by perifused rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Luteinizing hormone acts directly at granulosa cells to stimulate periovulatory processes: modulation of luteinizing hormone effects by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

The Architecture of Inhibition: A Technical Guide to the Molecular Structure of Peptide-Based LH Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure of peptide-based Luteinizing Hormone (LH) antagonists, also known as Gonadotropin-Releasing Hormone (GnRH) antagonists. These peptides are pivotal in various therapeutic areas, including oncology, reproductive medicine, and the management of benign hormonal disorders, by inducing a rapid and reversible suppression of gonadotropins and sex steroids.[1][2] This document delves into their structure-activity relationships, the evolution of their design, and the experimental methodologies crucial for their development and evaluation.

Core Molecular Structure and Evolution

Peptide-based LH antagonists are synthetic analogs of the endogenous decapeptide GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2).[3] Their mechanism of action involves competitive blockade of the GnRH receptor in the anterior pituitary, which prevents the release of LH and Follicle-Stimulating Hormone (FSH).[1] Unlike GnRH agonists that cause an initial "flare" effect, antagonists provide immediate suppression of gonadotropin secretion.[2]

The development of these antagonists has progressed through several generations, with modifications aimed at enhancing potency, increasing duration of action, improving solubility, and minimizing side effects such as histamine (B1213489) release.[2] Key structural modifications often involve the substitution of natural L-amino acids with unnatural D-amino acids and other moieties at specific positions of the native GnRH sequence.

Marketed synthetic peptide antagonists such as Cetrorelix, Ganirelix, Degarelix, and Abarelix share significant structural similarities, with variations primarily at positions 5, 6, and 8 of the peptide chain.[2] For instance, third-generation antagonists often feature hydrophobic clusters at the N-terminus (e.g., Ac-D-Nal-D-Cpa-D-Pal) and modifications at the C-terminus to enhance water solubility and antagonistic activity.[2]

Quantitative Analysis of Peptide-Based LH Antagonists

The following tables summarize key quantitative data for representative peptide-based LH antagonists, providing a comparative view of their biological activity.

Table 1: In Vitro Receptor Binding Affinity and Antagonist Potency

| Antagonist | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Acyline | Human GnRH-R | Reporter Gene Assay | 0.52 | - | [4] |

| Acyline Analog 9 | Human GnRH-R | Reporter Gene Assay | < 2 | - | [4] |

| Acyline Analog 11 | Human GnRH-R | Reporter Gene Assay | < 2 | - | [4] |

| Acyline Analog 15 | Human GnRH-R | Reporter Gene Assay | < 2 | - | [4] |

| Acyline Analog 16 | Human GnRH-R | Reporter Gene Assay | < 2 | - | [4] |

| Acyline Analog 17 | Human GnRH-R | Reporter Gene Assay | < 2 | - | [4] |

| Acyline Analog 19 | Human GnRH-R | Reporter Gene Assay | < 1.0 | - | [4] |

| Acyline Analog 20 | Human GnRH-R | Reporter Gene Assay | < 1.0 | - | [4] |

| Acyline Analog 21 | Human GnRH-R | Reporter Gene Assay | < 1.0 | - | [4] |

| Acyline Analog 22 | Human GnRH-R | Reporter Gene Assay | < 1.0 | - | [4] |

| Cetrorelix | - | - | - | - | [5] |

| Ac-D-Phe1, D-Cpa2, D-Trp3,6-LH-RH | Rat Pituitary Cells | LH-Release Inhibition | 6 | - | [3] |

Table 2: In Vivo Efficacy of Peptide-Based LH Antagonists

| Antagonist | Animal Model | Dose | Route | Effect | Reference |

| [Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10]-LH-RH | Rat | 750 ng | - | Antiovulatory activity | [6] |

| Nal-Glu | Human (male) | 5.0 mg/day for 21 days | SC | Marked suppression of LH, FSH, and testosterone (B1683101) to castrate range | [7] |

| Nal-Glu | Human (male) | 1.5 mg/day for 21 days | SC | Transient suppression of LH and testosterone on day 1 | [7] |

| Acyline (GIPET®-enhanced tablet) | Human (male) | 20 and 40 mg (single dose) | Oral | Sustained suppression of testosterone for 12-24 h | [8] |

| Degarelix | - | 1-3 µg/kg | - | Minimal effective dose for LH/testosterone suppression | [9] |

| Abarelix | Human (AIPC patients) | 100 mg | IM | Significant reduction in circulating FSH | [10] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of GnRH Antagonists

This protocol outlines the general steps for the synthesis of a peptide-based GnRH antagonist using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (including unnatural amino acids)

-

Rink Amide resin or other suitable solid support

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine) or piperidine (B6355638)

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)

-

Purification system: Preparative HPLC

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-